molecular formula C13H19N3O B12558559 N-[Phenyl(piperidin-1-yl)methyl]urea CAS No. 168027-56-3

N-[Phenyl(piperidin-1-yl)methyl]urea

Katalognummer: B12558559
CAS-Nummer: 168027-56-3
Molekulargewicht: 233.31 g/mol
InChI-Schlüssel: AZJURNFZORIASE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[Phenyl(piperidin-1-yl)methyl]urea is a compound that features a piperidine ring, a phenyl group, and a urea moiety. Piperidine is a six-membered heterocycle containing one nitrogen atom, and it is a crucial building block in medicinal chemistry due to its presence in many pharmaceuticals . The phenyl group adds aromaticity, while the urea moiety contributes to the compound’s ability to form hydrogen bonds, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[Phenyl(piperidin-1-yl)methyl]urea typically involves the reaction of piperidine with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds via nucleophilic addition of the piperidine nitrogen to the carbon of the isocyanate group, forming the urea linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-[Phenyl(piperidin-1-yl)methyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

N-[Phenyl(piperidin-1-yl)methyl]urea has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[Phenyl(piperidin-1-yl)methyl]urea involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The urea moiety can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[Phenyl(piperidin-1-yl)methyl]urea is unique due to the combination of the piperidine ring, phenyl group, and urea moiety. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .

Eigenschaften

CAS-Nummer

168027-56-3

Molekularformel

C13H19N3O

Molekulargewicht

233.31 g/mol

IUPAC-Name

[phenyl(piperidin-1-yl)methyl]urea

InChI

InChI=1S/C13H19N3O/c14-13(17)15-12(11-7-3-1-4-8-11)16-9-5-2-6-10-16/h1,3-4,7-8,12H,2,5-6,9-10H2,(H3,14,15,17)

InChI-Schlüssel

AZJURNFZORIASE-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C(C2=CC=CC=C2)NC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.